3-(4-Bromophenyl)piperazin-2-one
Overview
Description
3-(4-Bromophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)piperazin-2-one may also interact with various targets, influencing a range of biological processes.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that influences these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar indole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)piperazin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism . These interactions are characterized by competitive inhibition, where this compound binds to the active site of the enzymes, preventing substrate binding and subsequent enzymatic activity. Additionally, this compound has been evaluated for its potential as an anti-diabetic agent due to its inhibitory effects on these enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular responses to glucose . Furthermore, this compound has been shown to impact cell signaling pathways, such as the insulin signaling pathway, which plays a crucial role in regulating glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of alpha-glucosidase and alpha-amylase, inhibiting their enzymatic activity and reducing the breakdown of carbohydrates into glucose . Additionally, this compound has been shown to modulate the expression of genes involved in glucose metabolism, further contributing to its anti-diabetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of alpha-glucosidase and alpha-amylase activity, leading to prolonged anti-diabetic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit alpha-glucosidase and alpha-amylase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose . This compound may also affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose metabolism . These interactions contribute to its potential as an anti-diabetic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes, allowing it to reach its target enzymes and exert its inhibitory effects . Additionally, this compound may accumulate in specific tissues, such as the liver and kidneys, where it can interact with enzymes involved in carbohydrate metabolism .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes such as alpha-glucosidase and alpha-amylase . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Properties
IUPAC Name |
3-(4-bromophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGSJDXPCSHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301151 | |
Record name | 3-(4-Bromophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-19-3 | |
Record name | 3-(4-Bromophenyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90841-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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